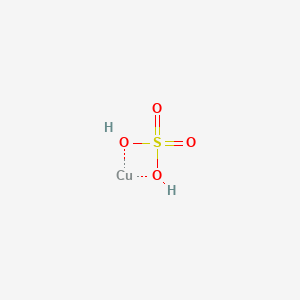
Cuprate(1-), (sulfato(2-)-O)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(1-), (sulfato(2-)-O)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand. It is known for its stability under normal laboratory conditions and its relatively easy synthesis, making it an attractive option for researchers.
Preparation Methods
The synthesis of Cuprate(1-), (sulfato(2-)-O)- involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. This reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Chemical Reactions Analysis
Cuprate(1-), (sulfato(2-)-O)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different copper oxides, while reduction reactions can produce elemental copper.
Scientific Research Applications
Cuprate(1-), (sulfato(2-)-O)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In medicine, its antioxidant activity is being explored for potential therapeutic applications in oxidative stress-related diseases. In industry, it is used in the production of various copper-based materials and compounds.
Mechanism of Action
The mechanism of action of Cuprate(1-), (sulfato(2-)-O)- is not fully understood. it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule. These complexes can alter the activity of enzymes and other proteins, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Cuprate(1-), (sulfato(2-)-O)- can be compared to other cuprate complexes, such as copper(II) sulfate and other copper-based compounds. One of the unique features of Cuprate(1-), (sulfato(2-)-O)- is its stability under normal laboratory conditions, which makes it easier to handle and store compared to other copper compounds.
Similar compounds include:
- Copper(II) sulfate
- Copper(II) oxide
- Copper(I) oxide
- Copper(II) chloride
These compounds share some chemical properties with Cuprate(1-), (sulfato(2-)-O)-, but each has its own unique characteristics and applications.
Properties
CAS No. |
12400-75-8 |
|---|---|
Molecular Formula |
CuH2O4S |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
Canonical SMILES |
OS(=O)(=O)O.[Cu] |
Synonyms |
Cuprate(1-), [sulfato(2-)-O]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















